

overcoming P110 peptide solubility issues

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Compound of Interest		
Compound Name:	TP-110	
Cat. No.:	B612070	Get Quote

P110 Peptide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with the P110 peptide.

Troubleshooting Guide

This guide addresses specific problems you may encounter when dissolving the P110 peptide.

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
P110 peptide does not dissolve in water at the desired concentration.	The desired concentration exceeds the peptide's solubility limit in water. While some datasheets state solubility up to 1 mg/mL in water, this can be batch-dependent.[1][2][3]	- Start with a small amount: Always test the solubility with a small portion of the peptide before dissolving the entire sample.[4][5] - Sonication: Briefly sonicate the solution to aid dissolution.[6][7] - pH Adjustment: Since P110 has a high number of basic residues (Arginine and Lysine), its net charge is positive. Dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[8][9]
The peptide solution is cloudy or contains visible particulates.	The peptide has aggregated or precipitated out of solution. This can be due to factors like pH, temperature, or the solvent used.[10]	- Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[6][7] - Re-dissolve in an organic solvent: If the peptide has precipitated from an aqueous solution, try dissolving it in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.[4][8]
The peptide degrades after dissolution.	P110 contains amino acids that can be susceptible to oxidation (e.g., Tyrosine). The choice of solvent and storage conditions can impact stability.	- Use appropriate solvents: Avoid using DMSO if the peptide contains Cysteine or Methionine, as it can cause oxidation.[4][6] While P110 does not contain these, it's a good general practice Proper Storage: Store peptide solutions at -20°C or -80°C.[4]



[11] Avoid repeated freezethaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the P110 peptide?

A1: Based on manufacturer data, the recommended starting solvent for P110 is sterile water, with a reported solubility of up to 1 mg/mL.[1][2][3] However, if you encounter issues, other solvents can be tested.

Q2: Can I use organic solvents to dissolve P110?

A2: Yes. For hydrophobic peptides, a common strategy is to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous solution to the desired concentration.[4][6][8] Some sources indicate that P110 is soluble in DMSO.[11][12][13]

Q3: How does the pH of the solution affect P110 solubility?

A3: The pH of a solution significantly impacts a peptide's solubility.[8][10][14] Peptides are generally least soluble at their isoelectric point (pl), where their net charge is zero. The P110 peptide has a sequence rich in basic amino acids (Arginine and Lysine), giving it a high positive charge at neutral pH. Therefore, dissolving it in a slightly acidic buffer can enhance its solubility. [8][9]

Q4: What should I do if the peptide seems to have oxidized?

A4: Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[7] While P110's sequence (YGRKKRRQRRRGGDLLPRGS) does not contain these specific residues, proper handling is still crucial. To minimize oxidation, use oxygen-free buffers for reconstitution. [7]

Q5: How should I store the lyophilized P110 peptide and its solutions?

A5: Lyophilized P110 peptide should be stored at -20°C or preferably -80°C.[4] Once dissolved, it is recommended to make aliquots of the stock solution and store them at -20°C or -80°C to



avoid multiple freeze-thaw cycles.[11]

Experimental Protocols Protocol for Determining P110 Peptide Solubility

This protocol outlines a systematic approach to test the solubility of the P110 peptide in various solvents.

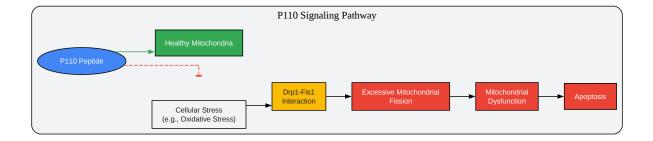
- Preparation:
 - Allow the lyophilized P110 peptide to warm to room temperature before opening the vial.
 - Weigh a small, precise amount of the peptide (e.g., 1 mg).
- Initial Solubility Test in Water:
 - Add a calculated volume of sterile, distilled water to achieve a concentration of 1 mg/mL.
 - Vortex the solution gently for 30 seconds.
 - If the peptide does not fully dissolve, proceed to sonication.
- Sonication:
 - Place the vial in a sonicator bath for 5-10 minutes.
 - Visually inspect for complete dissolution.
- Testing with Organic Solvents (if necessary):
 - If the peptide is still not fully dissolved, use a fresh, small aliquot of lyophilized peptide.
 - Add a minimal amount of DMSO (e.g., 10-20 μL) to the peptide.
 - Vortex until the peptide is dissolved.
 - Gradually add your desired aqueous buffer to the DMSO-peptide mixture, vortexing between additions, until the final desired concentration is reached. Be mindful that high



concentrations of DMSO can be toxic to cells.

- pH Adjustment (if necessary):
 - If solubility in water or a neutral buffer is poor, try reconstituting in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your experimental buffer.
- · Final Steps:
 - Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.
 - Carefully transfer the supernatant to a new tube.

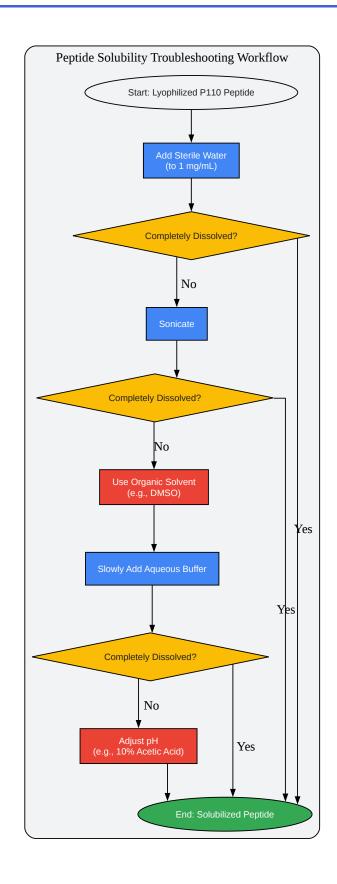
Visualizations



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Caption: P110 peptide's mechanism of action in inhibiting mitochondrial fission.





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